molecular formula C19H18N6O3 B3201050 (4-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(benzo[d][1,3]dioxol-5-yl)methanone CAS No. 1019100-78-7

(4-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(benzo[d][1,3]dioxol-5-yl)methanone

Cat. No.: B3201050
CAS No.: 1019100-78-7
M. Wt: 378.4 g/mol
InChI Key: WAVZLYKMANYMQB-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule with the molecular formula C19H20N6O . It contains several functional groups, including a pyrazole ring, a pyridazine ring, a piperazine ring, and a dioxole ring .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . A scalable and environmentally benign route to the free base of branaplam, a small molecule splicing modulator, was identified and developed . This alternative approach circumvented the inherent risk of dioxin formation associated with ortho-halo phenol derivatives present in the previous route . A Friedel–Crafts approach provided a reliable access to the key intermediate, subsequently followed by a Suzuki–Miyaura cross-coupling .


Molecular Structure Analysis

The molecular structure of this compound can be analyzed based on its IUPAC name, which is [4-[6-(3-methylpyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl]-phenylmethanone . The structure includes a pyrazole ring attached to a pyridazine ring, which is further connected to a piperazine ring. The piperazine ring is then connected to a phenyl ring via a methanone group .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 348.4 g/mol, a computed XLogP3-AA of 1.9, a hydrogen bond donor count of 0, a hydrogen bond acceptor count of 5, a rotatable bond count of 3, an exact mass of 348.16985928 g/mol, a monoisotopic mass of 348.16985928 g/mol, a topological polar surface area of 67.2 Ų, a heavy atom count of 26, and a complexity of 475 .

Properties

IUPAC Name

1,3-benzodioxol-5-yl-[4-(6-pyrazol-1-ylpyridazin-3-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N6O3/c26-19(14-2-3-15-16(12-14)28-13-27-15)24-10-8-23(9-11-24)17-4-5-18(22-21-17)25-7-1-6-20-25/h1-7,12H,8-11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAVZLYKMANYMQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NN=C(C=C2)N3C=CC=N3)C(=O)C4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(4-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(benzo[d][1,3]dioxol-5-yl)methanone
Reactant of Route 2
Reactant of Route 2
(4-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(benzo[d][1,3]dioxol-5-yl)methanone
Reactant of Route 3
Reactant of Route 3
(4-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(benzo[d][1,3]dioxol-5-yl)methanone
Reactant of Route 4
Reactant of Route 4
(4-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(benzo[d][1,3]dioxol-5-yl)methanone
Reactant of Route 5
Reactant of Route 5
(4-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(benzo[d][1,3]dioxol-5-yl)methanone
Reactant of Route 6
(4-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(benzo[d][1,3]dioxol-5-yl)methanone

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